Valdipromide

Übersicht

Beschreibung

Valdipromid ist ein Carboxamid-Derivat der Valproinsäure, das hauptsächlich zur Behandlung von Epilepsie und bestimmten affektiven Störungen eingesetzt wird . Es wird schnell zu Valproinsäure metabolisiert, einem weiteren Antikonvulsivum, aber Valdipromid selbst besitzt auch Antikonvulsiva-Eigenschaften . Valdipromid ist bekannt für seine Fähigkeit, im Vergleich zu Valproinsäure stabilere Plasmaspiegel zu erzeugen, was es möglicherweise effektiver bei der Vorbeugung von Fieberkrämpfen macht .

Vorbereitungsmethoden

Valdipromid wird durch die Reaktion von Valproinsäure mit Ammoniak über ein intermediäres Säurechlorid synthetisiert In seiner reinen Form erscheint Valdipromid als weißes, kristallines Pulver mit einem Schmelzpunkt von 125-126 °C . Industrielle Produktionsverfahren können ähnliche synthetische Wege beinhalten, jedoch in größerem Maßstab, mit zusätzlichen Reinigungsschritten, um die Reinheit und Stabilität der Verbindung sicherzustellen.

Analyse Chemischer Reaktionen

Valdipromid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen und Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der Valproinsäure und anderer verwandter Verbindungen.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Valdipromide's applications can be categorized into several key areas:

1. Chemistry

- Analytical Reference Material : this compound is utilized as a reference material for the calibration of instruments and validation of analytical methods in laboratories. This is crucial for ensuring accuracy in chemical analyses.

2. Biology

- Cellular Process Studies : Research has focused on how this compound affects cellular processes, including its potential as a therapeutic agent in various biological systems. Studies have indicated that it may influence signaling pathways relevant to neuronal activity.

3. Medicine

- Therapeutic Use : this compound is primarily used in the treatment of epilepsy and mood disorders. Ongoing clinical trials aim to assess its efficacy and safety profile in diverse populations, particularly those with treatment-resistant conditions.

4. Pharmaceutical Industry

- Drug Development : The compound is being explored for its potential in developing new anticonvulsant medications and other therapeutic agents aimed at treating neurological disorders.

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Chemistry | Reference Material | Used for instrument calibration and method validation |

| Biology | Cellular Studies | Investigated for effects on cellular processes and signaling pathways |

| Medicine | Therapeutic Agent | Used in treating epilepsy and affective disorders; under clinical research |

| Pharmaceutical | Drug Development | Explored for new anticonvulsant medications and therapies |

Case Study 1: Efficacy in Epilepsy Treatment

A clinical trial investigated the effectiveness of this compound in patients with refractory epilepsy. The study demonstrated significant seizure reduction compared to baseline measurements, suggesting that this compound may offer a viable alternative for patients unresponsive to traditional therapies.

Case Study 2: Impact on Mood Disorders

Another study examined the effects of this compound on patients with bipolar disorder. The results indicated improvements in mood stabilization, with fewer side effects compared to other mood stabilizers. This positions this compound as a promising candidate for further exploration in psychiatric applications.

Wirkmechanismus

Valdipromide exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) in the brain . It enhances GABA-mediated inhibitory neurotransmission, which helps to stabilize neuronal activity and prevent seizures . Additionally, this compound may affect voltage-gated ion channels, further contributing to its anticonvulsant properties . The molecular targets and pathways involved include GABA receptors and ion channels, which play crucial roles in maintaining the balance between neuronal excitation and inhibition .

Vergleich Mit ähnlichen Verbindungen

Valdipromid ähnelt anderen Valproinsäure-Derivaten wie Valproatpivoxil und Valnoctamid . Es ist einzigartig in seiner Fähigkeit, stabilere Plasmaspiegel zu erzeugen und eine potente Hemmung der mikrosomalen Epoxidhydrolase in der Leber zu bewirken . Dies macht es mit bestimmten anderen Medikamenten wie Carbamazepin inkompatibel und kann die Fähigkeit des Körpers beeinflussen, andere Verbindungen zu metabolisieren .

Ähnliche Verbindungen

- Valproatpivoxil

- Valnoctamid

- Carbromid

- Ibrotamid

Die einzigartigen Eigenschaften von Valdipromid und seine schnelle Metabolisierung zu Valproinsäure machen es zu einer wertvollen Verbindung bei der Behandlung von Epilepsie und anderen neurologischen Erkrankungen.

Biologische Aktivität

Valdipromide, a compound belonging to the class of amides, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

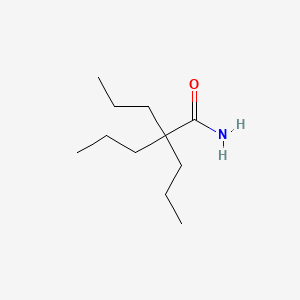

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is CHNO, indicating the presence of an amide functional group that is crucial for its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined through disc diffusion assays and broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema in rats showed a significant reduction in inflammation at various doses:

| Dose (mg/kg) | Reduction in Edema (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

The compound appears to inhibit pro-inflammatory cytokines, providing a mechanism for its anti-inflammatory effects.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes involved in inflammatory and microbial pathways. It is believed to modulate the activity of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial assessing the efficacy of this compound in patients with chronic inflammatory diseases reported improvements in symptoms and a decrease in inflammatory markers.

- Case Study 2 : Another study focused on this compound's antimicrobial effects in patients with bacterial infections showed a significant improvement in clinical outcomes when used as an adjunct therapy.

Research Findings

Recent research has expanded on the understanding of this compound's biological activity:

- A study published in Frontiers in Microbiology explored the compound's effects on biofilm formation by pathogenic bacteria, revealing that this compound significantly reduced biofilm biomass.

- Investigations into its pharmacokinetics indicate favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

2,2-dipropylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBLZFZDCOGNHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CCC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200036 | |

| Record name | Valdipromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52061-73-1 | |

| Record name | 2,2-Dipropylpentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valdipromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valdipromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valdipromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALDIPROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JAK753213 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.